molecular formula C14H14N2O B5752625 2,4-dimethyl-N-4-pyridinylbenzamide

2,4-dimethyl-N-4-pyridinylbenzamide

Cat. No. B5752625
M. Wt: 226.27 g/mol
InChI Key: YLECUAVPUDPKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-4-pyridinylbenzamide (DMNPB) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in various cellular processes. DMNPB has been shown to have significant effects on biochemical and physiological processes, making it a valuable tool in laboratory experiments.

Scientific Research Applications

Photoreaction and Cyclization Mechanism

Research has explored the photoreaction of 2-halo-N-pyridinylbenzamides, providing insights into the photocyclization mechanisms involving radicals and intramolecular arylation processes (Park et al., 2001). These studies contribute significantly to understanding the photochemical behavior of related compounds, including 2,4-dimethyl-N-4-pyridinylbenzamide.

Optical Nonlinearities in Pyridinium Salts

Research on pyridinium salts, including compounds similar to 2,4-dimethyl-N-4-pyridinylbenzamide, has shown their significant potential in optical nonlinearities, a crucial aspect of photonic technologies (Coe et al., 2003).

Synthesis Improvement Techniques

Studies have also focused on improving synthesis techniques for related compounds. For instance, research on 2-amino-5-cyano-N,3-dimethylbenzamide, closely related to 2,4-dimethyl-N-4-pyridinylbenzamide, has investigated the effects of various factors on the synthesis process (Xue, 2013).

Ion Mobility Spectrometry Standards

In the field of ion mobility spectrometry, 2,4-dimethylpyridine, a compound similar to 2,4-dimethyl-N-4-pyridinylbenzamide, has been studied for its potential as a chemical standard, highlighting the relevance of such compounds in analytical chemistry (Eiceman et al., 2003).

Anti-Proliferative Activities

In the field of medicinal chemistry, studies have been conducted on pyrrolidine-linked triazole derivatives, which include structural elements similar to 2,4-dimethyl-N-4-pyridinylbenzamide. These compounds have shown significant in vitro anti-proliferative activities, which are crucial in cancer research (Ince et al., 2020).

Catalytic Applications in Pharmaceutical Synthesis

4-dimethyl amino pyridine, structurally related to 2,4-dimethyl-N-4-pyridinylbenzamide, has been studied for its role as a highly active catalyst in pharmaceutical synthesis, demonstrating the compound's significance in facilitating chemical reactions (Sun Ji-gu, 2014).

properties

IUPAC Name

2,4-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-4-13(11(2)9-10)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECUAVPUDPKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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